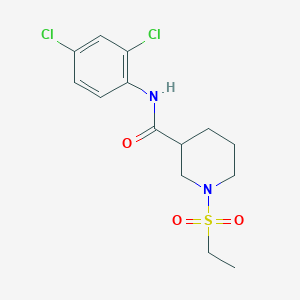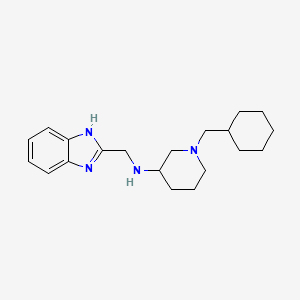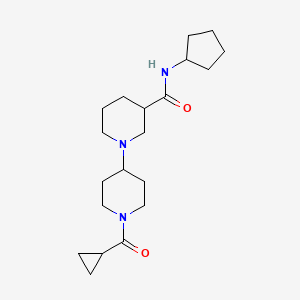![molecular formula C13H16N2O2 B6084597 N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B6084597.png)
N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide, commonly known as PAC, is a synthetic compound that belongs to the class of cyclopropane carboxamides. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endogenous cannabinoids. PAC has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including pain management, inflammation, and neurological disorders.
Mecanismo De Acción
PAC exerts its effects by inhibiting the activity of N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide, which is responsible for the degradation of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide, PAC increases the levels of endogenous cannabinoids, which then bind to cannabinoid receptors in the body, resulting in various physiological effects.
Biochemical and Physiological Effects
PAC has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. PAC has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of PAC is its potency and selectivity for N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide inhibition. PAC has been shown to have a higher potency for N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide inhibition than other compounds such as URB597. However, one of the limitations of PAC is its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on PAC. One area of interest is the development of more potent and selective N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide inhibitors that can be used in clinical settings. Another area of research is the investigation of PAC's potential use in the treatment of various neurological disorders, including Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects of PAC use and its potential for addiction and abuse.
Métodos De Síntesis
The synthesis of PAC involves the reaction between 3-(acetylamino)-4-methylbenzoic acid and cyclopropanecarbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure PAC.
Aplicaciones Científicas De Investigación
PAC has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research is pain management, where PAC has shown promising results in preclinical studies for its analgesic effects. PAC has also been studied for its anti-inflammatory properties, where it has shown to reduce inflammation in animal models of arthritis. Additionally, PAC has been investigated for its potential use in the treatment of neurological disorders such as epilepsy and anxiety.
Propiedades
IUPAC Name |
N-(3-acetamido-4-methylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-3-6-11(7-12(8)14-9(2)16)15-13(17)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUBXPGXSGZOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-(3,5-dimethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6084515.png)
![3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6084525.png)

![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B6084538.png)

![methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B6084558.png)
![2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6084564.png)
![(2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine](/img/structure/B6084577.png)

![2-(4-methyl-1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6084592.png)
![4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-1-methyl-2-phenylpiperazine](/img/structure/B6084598.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}acetamide](/img/structure/B6084603.png)

